molecular formula C28H21N3O2 B287111 N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

カタログ番号: B287111
分子量: 431.5 g/mol
InChIキー: RHGNZIKOLOCWBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

P7C3-A20 was first synthesized by a group of researchers led by Andrew A. Pieper at the University of Iowa in 2010. The compound was identified through a high-throughput screening of small molecules that could promote the survival of newborn neurons in the hippocampus of adult mice. Since then, P7C3-A20 has been extensively studied for its neuroprotective effects and potential therapeutic applications.

科学的研究の応用

P7C3-A20 has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to promote the survival of newborn neurons in the hippocampus and improve cognitive function in animal models of these disorders.

作用機序

The exact mechanism of action of P7C3-A20 is not fully understood, but it is believed to promote the survival of newborn neurons by activating the nicotinamide phosphoribosyltransferase (NAMPT) pathway. This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular energy metabolism and DNA repair.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, P7C3-A20 has been shown to have other biochemical and physiological effects. The compound has been shown to increase NAD+ levels in the brain, which may have implications for aging and age-related diseases. P7C3-A20 has also been shown to have anti-inflammatory and antioxidant effects.

実験室実験の利点と制限

One of the main advantages of P7C3-A20 for lab experiments is its ability to promote the survival of newborn neurons in the hippocampus, which can be easily measured using techniques such as immunohistochemistry. However, the compound has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, P7C3-A20 has not yet been tested extensively in human clinical trials, and its safety and efficacy in humans are not fully understood.

将来の方向性

There are several future directions for research on P7C3-A20. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential applications in aging and age-related diseases, given its ability to increase NAD+ levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of P7C3-A20 and to develop more potent and long-lasting analogs of the compound.

合成法

The synthesis of P7C3-A20 involves several steps, including the reaction of 4-bromoanisole with 4-bromobenzaldehyde to form 4-phenoxybenzaldehyde, which is then reacted with phenylhydrazine to form 4-phenoxyphenylhydrazine. The final step involves the reaction of 4-phenoxyphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid to form P7C3-A20.

特性

分子式

C28H21N3O2

分子量

431.5 g/mol

IUPAC名

N-(4-phenoxyphenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C28H21N3O2/c32-28(30-22-16-18-25(19-17-22)33-24-14-8-3-9-15-24)26-20-29-31(23-12-6-2-7-13-23)27(26)21-10-4-1-5-11-21/h1-20H,(H,30,32)

InChIキー

RHGNZIKOLOCWBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

正規SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。